
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea binds to the heme group of sGC, which prevents the activation of the enzyme by NO. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of the NO signaling pathway.
Biochemical and Physiological Effects:
The inhibition of sGC by 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several biochemical and physiological effects. Inhibition of sGC leads to a decrease in cGMP levels, which results in a decrease in vasodilation, neurotransmission, and immune regulation. This can lead to a decrease in blood pressure, a decrease in inflammation, and a decrease in cognitive function. However, the exact biochemical and physiological effects of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea may vary depending on the specific disease being studied.
実験室実験の利点と制限
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the NO signaling pathway. Another advantage is that it has shown promising results in preclinical studies as a potential treatment for various diseases. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability and pharmacokinetic properties, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to further elucidate the mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea and its effects on the NO signaling pathway. Another direction is to study the potential therapeutic applications of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the pharmacokinetic properties of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea to improve its bioavailability and efficacy as a therapeutic agent.
合成法
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 4-chloro-2-methylphenyl isocyanate with 1-(4-pyridinyl) ethylamine. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-9-13(16)3-4-14(10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLTXFUWNFVOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
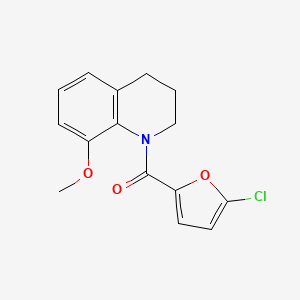
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
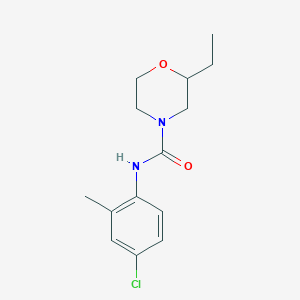
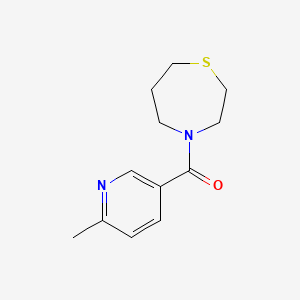
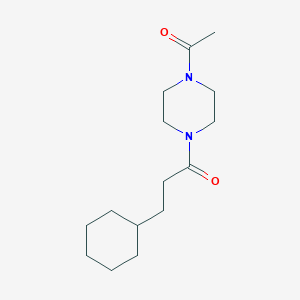

![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)
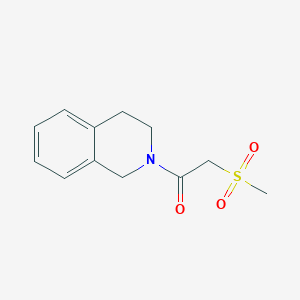

![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
